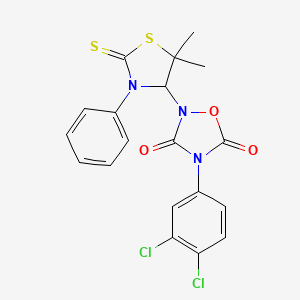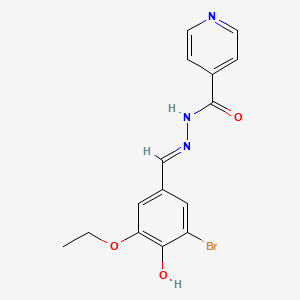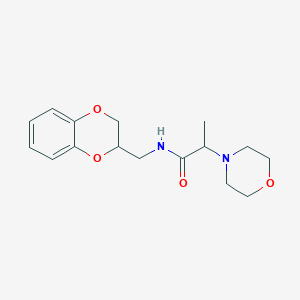![molecular formula C6H12ClN3O B6131112 N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine, commonly known as MEM, is a chemical compound that has been widely used in scientific research. MEM is a derivative of ethylenediamine and has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of MEM involves the inhibition of MAO, which is responsible for the degradation of neurotransmitters. The inhibition of MAO by MEM leads to an increase in the levels of neurotransmitters, which can have therapeutic effects on various neurological disorders. MEM has been shown to be a reversible inhibitor of MAO, which means that its effects are reversible and can be easily controlled.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEM have been studied extensively. MEM has been shown to have a high affinity for MAO, which makes it a potent inhibitor of the enzyme. The inhibition of MAO by MEM can lead to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This can have therapeutic effects on various neurological disorders, including depression, anxiety, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEM has several advantages as a research tool, including its ability to inhibit MAO, its reversible effects, and its high affinity for the enzyme. However, there are also some limitations associated with the use of MEM in lab experiments. For example, MEM can be toxic at high concentrations, and its effects on other enzymes and neurotransmitters are not well understood.
Direcciones Futuras
There are several future directions for research on MEM. One area of research is the development of new drugs based on the structure of MEM. Another area of research is the study of the effects of MEM on other enzymes and neurotransmitters. Additionally, the use of MEM in combination with other drugs or therapies could lead to new treatments for neurological disorders. Finally, the development of new analytical techniques for the detection and quantification of MEM could lead to a better understanding of its effects in vivo.
Métodos De Síntesis
The synthesis of MEM can be achieved using different methods, including the reaction of 4-methyl-1,2,5-oxadiazol-3-ylmethyl chloride with ethylenediamine in the presence of a base. Another method involves the reaction of 4-methyl-1,2,5-oxadiazol-3-ylmethylamine with ethylene oxide. The purity of the synthesized MEM can be confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
MEM has been used in various scientific research applications, including the development of new drugs and the study of neurotransmission. MEM has been shown to be a potent inhibitor of the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The inhibition of MAO by MEM can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects on various neurological disorders.
Propiedades
IUPAC Name |
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-5(2)8-10-9-6;/h7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBBUBCULPJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NON=C1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)

![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

